molecular formula C17H15IN2O B12722295 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide CAS No. 102852-76-6

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide

Katalognummer: B12722295
CAS-Nummer: 102852-76-6
Molekulargewicht: 390.22 g/mol
InChI-Schlüssel: BRQGFJZXUGJXNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a heterocyclic compound with a complex structure that includes a pyrido[3,4-a]carbazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-a]carbazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. These interactions are crucial for its biological effects, including its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

102852-76-6

Molekularformel

C17H15IN2O

Molekulargewicht

390.22 g/mol

IUPAC-Name

2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium-8-ol;iodide

InChI

InChI=1S/C17H14N2O.HI/c1-11-7-16-15-8-13(20)4-3-12(15)9-19(16)17-10-18(2)6-5-14(11)17;/h3-10H,1-2H3;1H

InChI-Schlüssel

BRQGFJZXUGJXNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.